molecular formula C3HBrN2O2S B11723700 5-Bromo-3-nitroisothiazole

5-Bromo-3-nitroisothiazole

Katalognummer: B11723700
Molekulargewicht: 209.02 g/mol
InChI-Schlüssel: VUFCACSQCYYJHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-nitroisothiazole is a heterocyclic compound containing bromine, nitrogen, and sulfur atoms. It is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-nitroisothiazole typically involves the nitration of 5-bromo-3-methylisothiazole. This process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the isothiazole ring . The reaction conditions often require careful control of temperature and acidity to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-nitroisothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed for oxidation reactions.

Major Products Formed

    Substitution: Products include azido or thiocyanato derivatives.

    Reduction: The major product is 5-bromo-3-aminoisothiazole.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-nitroisothiazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-3-nitroisothiazole involves the interaction with biological molecules, leading to the inhibition of essential enzymes and disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that interact with thiol groups in proteins, leading to the inhibition of enzyme activity and subsequent antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-3-methylisothiazole: Similar in structure but lacks the nitro group.

    5-Bromo-3-aminoisothiazole: A reduction product of 5-Bromo-3-nitroisothiazole.

    3,5-Dibromo-4-nitroisothiazole: Contains an additional bromine atom.

Uniqueness

This compound is unique due to its combination of bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C3HBrN2O2S

Molekulargewicht

209.02 g/mol

IUPAC-Name

5-bromo-3-nitro-1,2-thiazole

InChI

InChI=1S/C3HBrN2O2S/c4-2-1-3(5-9-2)6(7)8/h1H

InChI-Schlüssel

VUFCACSQCYYJHP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SN=C1[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.